DPPC-d13
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Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d13, commonly known as DPPC-d13, is a deuterium-labeled version of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a zwitterionic phosphoglyceride that is widely used in the preparation of liposomal monolayers. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in studies involving lipid interactions and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPPC-d13 involves the incorporation of deuterium into the DPPC molecule. This is typically achieved through the hydrogen-deuterium exchange process, where hydrogen atoms in the DPPC molecule are replaced with deuterium atoms. The reaction conditions for this process include the use of deuterated solvents and catalysts that facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium. The final product is then purified using techniques such as chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
DPPC-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research purposes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized phospholipids, while reduction can yield reduced phospholipids with altered properties .
Scientific Research Applications
DPPC-d13 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DPPC-d13 involves its incorporation into lipid bilayers, where it interacts with other lipids and proteins. The deuterium labeling allows for precise tracking and analysis of these interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This compound serves as a delivery vehicle for inducing immune responses against specific antigens, making it valuable in immunological research .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): The non-deuterated version of DPPC-d13, widely used in similar applications but lacks the deuterium labeling.
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Another phosphoglyceride with longer fatty acid chains, used in similar lipid studies.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phosphoglyceride with unsaturated fatty acid chains, used in studies involving membrane fluidity and dynamics
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed analysis of lipid interactions and dynamics. This makes it particularly valuable in advanced research applications where precise tracking and quantification are required .
Properties
Molecular Formula |
C40H80NO8P |
---|---|
Molecular Weight |
747.1 g/mol |
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3,34D2,35D2 |
InChI Key |
KILNVBDSWZSGLL-QZDIQHKFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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